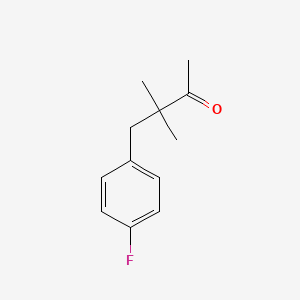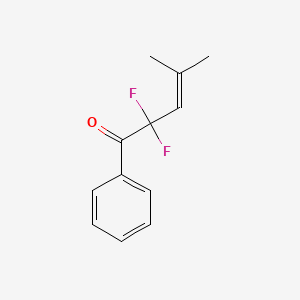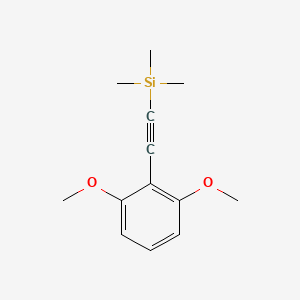
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane: is an organic compound with the molecular formula C13H18O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2,6-dimethoxyiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane can undergo oxidation reactions, typically resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2,6-dimethoxyphenylethylene or 2,6-dimethoxyphenylethane.
Substitution: Formation of compounds where the trimethylsilyl group is replaced by other functional groups.
科学研究应用
Chemistry: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions and cycloaddition reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable structures.
作用机制
The mechanism of action of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane primarily involves its reactivity towards various chemical reagents. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The 2,6-dimethoxyphenyl ring provides stability and can participate in aromatic substitution reactions.
相似化合物的比较
Ethynyltrimethylsilane: Similar structure but lacks the 2,6-dimethoxyphenyl ring.
(2,6-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,6-Dimethoxyphenyl)ethynyltrimethylgermane: Similar structure but contains a trimethylgermyl group instead of a trimethylsilyl group.
Uniqueness: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the combination of the ethynyl group, trimethylsilyl group, and the 2,6-dimethoxyphenyl ring. This combination imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C13H18O2Si |
|---|---|
分子量 |
234.37 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-8-13(15-2)11(12)9-10-16(3,4)5/h6-8H,1-5H3 |
InChI 键 |
YCIXSHHKJQRXPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



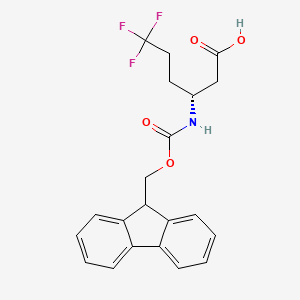


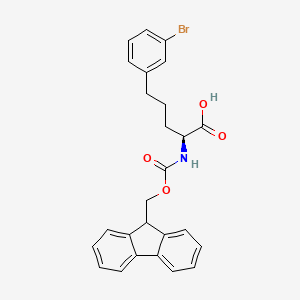
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
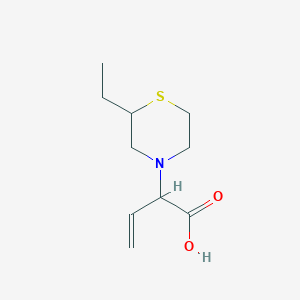
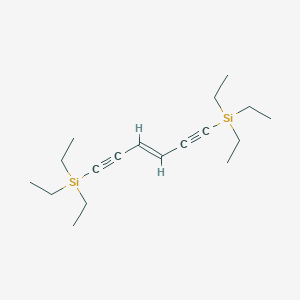
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
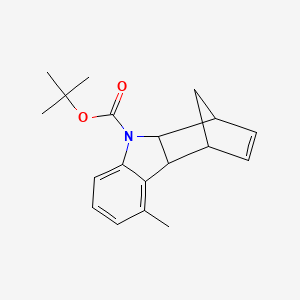
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)

